3-Fluorobenzo[c]chromen-6-one
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Overview
Description
3-Fluoro-6H-benzo[c]chromen-6-one is a fluorinated derivative of benzo[c]chromen-6-one, a compound belonging to the class of heptaketide coumarin derivatives. These compounds are known for their diverse biological activities, including antioxidant, antiviral, antimicrobial, and cytotoxic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6H-benzo[c]chromen-6-one involves the reaction of biphenyl-2-carboxylic acid with potassium peroxydisulfate and silver nitrate in a mixture of water and acetonitrile at 50°C . The reaction mixture is then extracted with dichloromethane, and the organic extracts are concentrated to obtain the desired product. For the fluorinated derivative, 3-fluoro-biphenyl-2-carboxylic acid can be used as the starting material.
Industrial Production Methods
Industrial production of 3-fluoro-6H-benzo[c]chromen-6-one would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chromenone core.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-Fluoro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.
Medicine: Its potential antiviral, antimicrobial, and cytotoxic properties are of interest for developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
6H-benzo[c]chromen-6-one: The non-fluorinated parent compound.
3-Chloro-6H-benzo[c]chromen-6-one: A chlorinated derivative with similar properties.
3-Bromo-6H-benzo[c]chromen-6-one: A brominated derivative with distinct reactivity.
Uniqueness
The introduction of a fluorine atom at the 3-position of 6H-benzo[c]chromen-6-one imparts unique properties to the compound. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its halogenated counterparts.
Properties
CAS No. |
7509-00-4 |
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Molecular Formula |
C13H7FO2 |
Molecular Weight |
214.19 g/mol |
IUPAC Name |
3-fluorobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H7FO2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7H |
InChI Key |
CDCMQVVBRZVPCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)F)OC2=O |
Origin of Product |
United States |
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